molecular formula C5H7N3 B085506 2-Amino-4-methylpyrimidine CAS No. 108-52-1

2-Amino-4-methylpyrimidine

Cat. No. B085506
CAS RN: 108-52-1
M. Wt: 109.13 g/mol
InChI Key: GHCFWKFREBNSPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives and complexes related to 2-Amino-4-methylpyrimidine has been reported through various methods. For instance, the synthesis and crystal structure of 2-Amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine showcases a monoclinic crystal structure, emphasizing the compound's versatility in forming structured and stable complexes (Guo et al., 2007). Another approach involves the condensation reaction of vinamidium salts and amidine chloride salts, leading to novel homo- and copolyimides containing pyrimidine units (Xia et al., 2006).

Molecular Structure Analysis

The molecular structure of 2-Amino-4-methylpyrimidine derivatives has been elucidated through various studies. The crystal structure prediction (CSP) of co-crystals incorporating 2-Amino-4-methylpyrimidine demonstrated the compound's ability to form stable and predictable structures, highlighting its potential in crystal engineering (Tejender S. Thakur & G. Desiraju, 2008).

Chemical Reactions and Properties

Chemical reactions involving 2-Amino-4-methylpyrimidine often lead to a variety of products, depending on the reactants and conditions. For instance, hydrogen bonding and pi-stacked chains of fused rings are significant in the structures of 2-Amino-4-methylpyrimidine derivatives, which are essential for understanding the compound's chemical behavior (C. Glidewell et al., 2003).

Physical Properties Analysis

The physical properties, such as crystal structure and stability of 2-Amino-4-methylpyrimidine complexes, have been extensively studied. The crystal structure of 2-Amino-4-Hydroxy-6- Methylpyrimidine-Trihydrate, for example, shows a 1D chained structure through hydrogen bond interactions, demonstrating the compound's ability to form stable and complex structures (Lihua Wang, 2020).

Chemical Properties Analysis

The chemical properties of 2-Amino-4-methylpyrimidine are influenced by its interactions with other compounds, such as carboxylic acids, leading to supramolecular structures both in solid and solution states. Studies have shown that 2-Amino-4-methylpyrimidine forms organic salts with dicarboxylic acids, exhibiting unique polymeric structures through proton transfer mechanisms (A. Mahapatra et al., 2011).

Scientific Research Applications

1. Anti-Inflammatory Activities

  • Summary of Application: Pyrimidines, including 2-Amino-4-methylpyrimidine, display a range of pharmacological effects including anti-inflammatory activities . This is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Methods of Application: Numerous methods for the synthesis of pyrimidines are described . The anti-inflammatory effects are studied by observing their response against certain inflammatory mediators .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Dual Emission

  • Summary of Application: 2-Amino-4-methylpyrimidine exhibits dual fluorescence, which is a unique property that opens up prospects for designing smart luminescent materials .
  • Methods of Application: DFT and TD-DFT calculations at the B3LYP/LANL2DZ level of theory are performed to explain the origins of dual fluorescence and uncover the relaxation pathways .
  • Results or Outcomes: A high-energy emission band in the photoluminescence spectrum of 2-amino-4-methylpyrimidine (λ max = 350 nm) is related to the fluorescence of monomer .

3. Nitrification Inhibition

  • Summary of Application: 2-Amino-4-chloro-6-methylpyrimidine, a derivative of 2-Amino-4-methylpyrimidine, is used as a nitrification inhibitor .
  • Methods of Application: It is used to study the influence of chlorine substitution in pyrimidine ring on proton donor ability of amino group in 2-aminopyrimidine .
  • Results or Outcomes: The results of this application were not specified in the source .

4. Antioxidant Activities

  • Summary of Application: Pyrimidines, including 2-Amino-4-methylpyrimidine, display a range of pharmacological effects including antioxidant activities . This is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Methods of Application: Numerous methods for the synthesis of pyrimidines are described . The antioxidant effects are studied by observing their response against certain inflammatory mediators .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .

5. Antifungal Activities

  • Summary of Application: Pyrimidines, including 2-Amino-4-methylpyrimidine, display a range of pharmacological effects including antifungal activities . This is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Methods of Application: Numerous methods for the synthesis of pyrimidines are described . The antifungal effects are studied by observing their response against certain inflammatory mediators .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antifungal effects .

6. Antitrypanosomal Activities

  • Summary of Application: Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S -methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
  • Methods of Application: The methods of application were not specified in the source .
  • Results or Outcomes: The results of this application were not specified in the source .

4. Antioxidant Activities

  • Summary of Application: Pyrimidines, including 2-Amino-4-methylpyrimidine, display a range of pharmacological effects including antioxidant activities . This is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Methods of Application: Numerous methods for the synthesis of pyrimidines are described . The antioxidant effects are studied by observing their response against certain inflammatory mediators .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .

5. Antifungal Activities

  • Summary of Application: Pyrimidines, including 2-Amino-4-methylpyrimidine, display a range of pharmacological effects including antifungal activities . This is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Methods of Application: Numerous methods for the synthesis of pyrimidines are described . The antifungal effects are studied by observing their response against certain inflammatory mediators .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antifungal effects .

6. Antitrypanosomal Activities

  • Summary of Application: Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S -methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
  • Methods of Application: The methods of application were not specified in the source .
  • Results or Outcomes: The results of this application were not specified in the source .

Safety And Hazards

2-Amino-4-methylpyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of 2-Amino-4-methylpyrimidine research could involve further exploration of its antitrypanosomal and antiplasmodial activities . Additionally, its role in the carbonylation reaction in anaerobic acetone activation could be further investigated .

properties

IUPAC Name

4-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-4-2-3-7-5(6)8-4/h2-3H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCFWKFREBNSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90148349
Record name Pyrimidine, 2-amino-4-methyl-
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Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methylpyrimidine

CAS RN

108-52-1
Record name 2-Amino-4-methylpyrimidine
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Record name 2-Amino-4-methylpyrimidine
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Record name 2-AMINO-4-METHYLPYRIMIDINE
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Record name Pyrimidine, 2-amino-4-methyl-
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Record name 4-methylpyrimidin-2-ylamine
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Record name 2-AMINO-4-METHYLPYRIMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
398
Citations
YV Kokunov, YE Gorbunova, VV Kovalev… - Russian Journal of …, 2013 - Springer
… Note that both AgReO4 and Ag(CH3SO3) react with 2 amino 4 methylpyrimidine to give only com plexes I and II, respectively; the outcome of the reac tion is independent of whether an …
Number of citations: 9 link.springer.com
SA Komaei, GA van Albada, JG Haasnoot… - Inorganica chimica …, 1999 - Elsevier
… The Cu–Cu distance within the dinuclear unit is 2.9414(5) Å; the ligand 2-amino-4-methylpyrimidine acts as a monodentate ligand with N11 or N21 as coordinating atoms. The Cu …
Number of citations: 40 www.sciencedirect.com
N Hfidhi, N Krayem, J Erwann, T Bataille… - Journal of Inorganic and …, 2021 - Springer
… Also, the detailed assignment of all bands is based on the comparison with other compounds associated the 2-amino-4-methylpyrimidine [32] and the metal sulfate [1]. …
Number of citations: 12 link.springer.com
YV Kokunov, YE Gorbunova, VV Kovalev… - Russian Journal of …, 2013 - Springer
… that [AgL2]+ discrete cationic complexes linked by N–H⋅⋅⋅N and N–H⋅⋅⋅O hydrogen bonds into supramolecular chains and bands are realized in the 2 amino 4 methylpyrimidine (…
Number of citations: 9 link.springer.com
NA Shekhovtsov, KA Vinogradova… - Journal of Structural …, 2020 - Springer
… the relaxation pathways of 2-amino-4-methylpyrimidine (L). … spectrum of 2-amino-4-methylpyrimidine (λ max = 350 nm) is … the emission spectrum of 2-amino-4-methylpyrimidine (λ max …
Number of citations: 2 link.springer.com
TS Thakur, GR Desiraju - Crystal Growth and Design, 2008 - ACS Publications
… The crystal structure prediction (CSP) of the 1:1 binary crystal of 2-methylbenzoic acid and 2-amino-4-methylpyrimidine was performed in the recently held fourth blind test (organized by …
Number of citations: 93 pubs.acs.org
K Klai, K Kaabi, W Kaminsky, C Jelsch… - Journal of Molecular …, 2017 - Elsevier
… A new Cd(II) complex with the monodentate ligand 2-amino-4-methylpyrimidine, [Cd(NO 3 ) 2 (C 5 … The basic coordination patterns of the 2-amino-4-methylpyrimidine coordinated metal …
Number of citations: 14 www.sciencedirect.com
İ Uçar, B Karabulut, A Bulut, O Büyükgüngör - Journal of molecular …, 2007 - Elsevier
The (2-amino-4-methylpyrimidine)-(pyridine-2,6-dicarboxylato)copper(II) monohydrate complex was synthesized and characterized by spectroscopic (IR, UV/Vis, EPR), thermal (TG/DTA…
Number of citations: 61 www.sciencedirect.com
AK Mahapatra, P Sahoo, S Goswami, HK Fun - Journal of luminescence, 2011 - Elsevier
… Studies concentrating on hydrogen bonding interactions between 2-amino-4-methylpyrimidine (AMPY) with selected dicarboxylic acids have been investigated in the solid state. Two …
Number of citations: 7 www.sciencedirect.com
YV Kokunov, VV Kovalev, YE Gorbunova… - Russian Journal of …, 2015 - Springer
… We have previously studied the structures of two sil ver compounds with 2 amino 4 methylpyrimidine and weakly coordinating anions [Ag(Ampym)2 (ReO4)] (II) and [Ag(Ampym)2(…
Number of citations: 4 link.springer.com

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